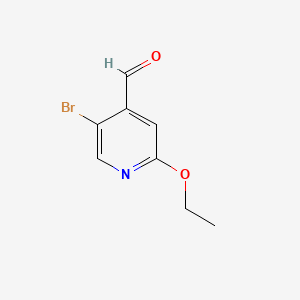

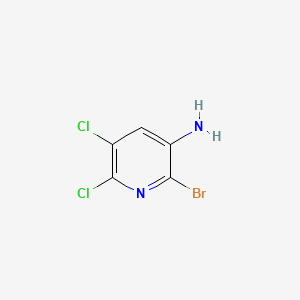

2-Bromo-5,6-dichloropyridin-3-amine

Übersicht

Beschreibung

“2-Bromo-5,6-dichloropyridin-3-amine” is a chemical compound with the molecular formula C5H3BrCl2N2 . It is used as a reactant in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .

Synthesis Analysis

The synthesis of “2-Bromo-5,6-dichloropyridin-3-amine” involves several steps. One method involves the use of nitropyridine derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .

Molecular Structure Analysis

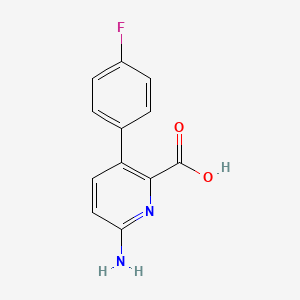

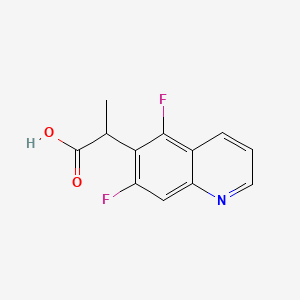

The molecular structure of “2-Bromo-5,6-dichloropyridin-3-amine” is characterized by the presence of bromine, chlorine, nitrogen, and hydrogen atoms in its structure .

Chemical Reactions Analysis

“2-Bromo-5,6-dichloropyridin-3-amine” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is also used as a starting material for the production of many pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

-

Copper-Catalyzed Selective C–N Bond Formation

- Summary of Application : This research involves the use of 2-bromo-5-halopyridine in a copper-catalyzed selective C–N bond formation process. The process provides excellent yields and is described as selective, generally mild, and economical .

- Methods of Application : The method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .

- Results or Outcomes : The selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .

-

Synthesis and Application of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 2-bromo-5,6-dichloropyridin-3-amine, are used extensively in the agrochemical and pharmaceutical industries .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the development of organic compounds containing fluorine .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Efficient Synthesis of Novel Pyridine Derivatives

- Summary of Application : The research describes the efficient synthesis of a series of novel pyridine derivatives .

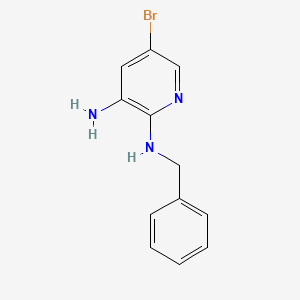

- Methods of Application : The method involves the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .

- Results or Outcomes : The synthesis resulted in moderate to good yield of a series of novel pyridine derivatives .

- Quantum Mechanical Investigations and Biological Activities

- Summary of Application : This research involves the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction of commercially available 5-Bromo-2-methylpyridin-3-amine . The synthesized compounds were then subjected to quantum mechanical investigations and biological activities .

- Methods of Application : The method involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .

- Results or Outcomes : The synthesis resulted in moderate to good yield of a series of novel pyridine derivatives . The compounds were found to have potential as chiral dopants for liquid crystals .

-

Quantum Mechanical Investigations and Biological Activities

- Summary of Application : This research involves the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction of commercially available 5-Bromo-2-methylpyridin-3-amine . The synthesized compounds were then subjected to quantum mechanical investigations and biological activities .

- Methods of Application : The method involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .

- Results or Outcomes : The synthesis resulted in moderate to good yield of a series of novel pyridine derivatives . The compounds were found to have potential as chiral dopants for liquid crystals .

-

- Summary of Application : 2,6-Dichloro-3-pyridinamine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of the compound as a reagent in life science research .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

“2-Bromo-5,6-dichloropyridin-3-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

2-bromo-5,6-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-4-3(9)1-2(7)5(8)10-4/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDNQPYDCCDMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682483 | |

| Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dichloropyridin-3-amine | |

CAS RN |

1253889-50-7 | |

| Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-5,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.